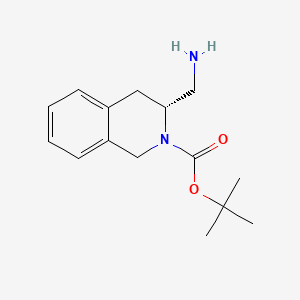

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Descripción

BenchChem offers high-quality (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYBOYJWGVDLPU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901117762 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150417-18-8 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150417-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

A Privileged Scaffold for Peptidomimetics and Epigenetic Modulators

Executive Summary

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (hereafter referred to as (R)-3-AM-THIQ ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural core—the tetrahydroisoquinoline (THIQ)—is ubiquitous in natural alkaloids and FDA-approved therapeutics (e.g., Quinapril).

This specific derivative is critical because it offers orthogonal protection : the secondary amine of the isoquinoline ring is masked by a tert-butyloxycarbonyl (Boc) group, while the exocyclic primary amine at the C3 position remains free for functionalization. This duality allows researchers to elaborate the C3 side chain (mimicking phenylalanine/tyrosine residues) before deprotecting the ring nitrogen for final scaffold assembly. It is a cornerstone intermediate in the development of PRMT5 inhibitors, GPCR ligands, and constrained peptidomimetics.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The chirality at the C3 position is the defining feature. The (R)-configuration is typically derived from D-Phenylalanine , imparting specific spatial orientation crucial for enzyme binding pockets.

| Property | Specification |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| CAS Number | 2624378-49-8 (Specific to R-isomer); Note: 690244-91-8 often refers to racemate/isomer variants. |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Chiral Source | Derived from D-Phenylalanine (retention of configuration during cyclization) |

| pKa (Calculated) | ~9.5 (Primary amine), -1.0 (Boc-carbamate) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water (unless protonated). |

| Appearance | Viscous light yellow oil or low-melting solid (depending on purity/salt form). |

Synthetic Architecture & Retrosynthesis

To understand the impurities profile and stereochemical integrity, one must understand the synthesis. The most robust industrial route utilizes the Pictet-Spengler reaction followed by reduction.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the derivation of (R)-3-AM-THIQ from the chiral pool (D-Phenylalanine).

Figure 1: Retrosynthetic pathway showing the origin of the chiral center.

Critical Synthetic Insights

-

Chirality Preservation: The Pictet-Spengler cyclization of D-Phenylalanine with formaldehyde must be controlled to prevent racemization. The resulting intermediate is (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

-

Reduction Sequence: The carboxylic acid of (R)-Tic is rarely reduced directly in one step. It is typically converted to a primary amide or ester, then reduced to the amine.

-

Risk Factor:[1] Strong reducing agents (e.g., LiAlH₄) can attack the Boc group. Therefore, the preferred route often involves Boc-protection of the Tic-ester , followed by reduction to the alcohol, mesylation, and azide displacement/reduction (Staudinger reaction) to yield the pure primary amine.

-

Reactivity & Functionalization Strategy

This molecule is designed for chemoselective derivatization . The primary amine is the nucleophile of choice for the first step of library synthesis.

Orthogonal Protection Logic

-

Site A (Primary Amine): Reactive towards acyl chlorides, isocyanates, and aldehydes (reductive amination).

-

Site B (Secondary Amine - Boc): Inert to basic and nucleophilic conditions. Labile to acids (TFA, HCl).[2]

Figure 2: Orthogonal workflow for library synthesis.

Experimental Protocol: Urea Formation (Example)

Scenario: Creating a PRMT5 inhibitor analog by coupling the primary amine to an isocyanate.

Reagents:

-

(R)-3-AM-THIQ (1.0 equiv)[3]

-

Phenyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (0.5 equiv - catalytic/scavenger)

Methodology:

-

Preparation: Dissolve 100 mg of (R)-3-AM-THIQ in 2 mL of anhydrous DCM in a 10 mL vial under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Add TEA. Slowly add Phenyl isocyanate dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM). The starting material (ninhydrin positive) should disappear.

-

-

Workup: Quench with 1 mL saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄.[4]

-

Purification: Flash chromatography is usually required to remove excess isocyanate byproducts.

Why this works: The Boc group on the ring nitrogen sterically and electronically deactivates that position, ensuring the isocyanate only reacts with the exocyclic primary amine.

Therapeutic Applications

PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a major target in oncology (lymphoma, solid tumors).

-

Mechanism: The THIQ scaffold mimics the substrate arginine side chain. The (R)-configuration aligns the aminomethyl group into the catalytic pocket, often engaging in hydrogen bonding with Glu/Asp residues in the active site.

-

Reference Drug: Analogs of EPZ015666 often utilize the THIQ core to restrict conformation and improve potency compared to flexible linear amines.

Peptidomimetics (Tic Analogs)

The (R)-3-AM-THIQ scaffold is a "constrained phenylalanine."

-

In peptide design, replacing Phe with this scaffold locks the backbone dihedral angles (

), reducing the entropic penalty of binding. -

Application: Opioid receptor ligands and Bradykinin antagonists.

Handling, Stability & Quality Control

Storage Conditions

-

Temperature: Store at -20°C for long term; 2-8°C for active use.

-

Atmosphere: Hygroscopic.[4] Store under Argon/Nitrogen.

-

Stability: The Boc group is thermally unstable >150°C. Do not distill at high vacuum/high heat.

QC Parameters (Self-Validating the Reagent)

Before using this reagent in a complex synthesis, verify:

-

H-NMR (DMSO-d6): Look for the tert-butyl singlet at ~1.4 ppm (9H).

-

Chiral HPLC: Essential to verify enantiomeric excess (ee%). Racemization can occur if the precursor aldehyde was handled improperly. Expect >98% ee for catalytic applications.

-

Appearance: If the oil has turned dark brown/black, oxidation of the primary amine has occurred. Purify via short-path silica plug before use.

References

-

Synthesis & Properties: Amadis Chemical. (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline Datasheet. Link

- Scaffold Utility: Kawamura, T., et al. "1,2,3,4-Tetrahydroisoquinoline derivatives as novel PRMT5 inhibitors." Bioorganic & Medicinal Chemistry, 2020.

-

Deprotection Mechanics: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. Link

-

Peptidomimetics: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. Link

-

General THIQ Synthesis: "Synthesis of chiral 1,2,3,4-tetrahydroisoquinolines." Organic Reactions.[4][5][6][7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2-{[(3S)-3-(aminomethyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}phenyl)-4-chloro-5-methyl-N,N-diphenyl-1H-pyrazole-3-carboxamide | C34H30ClN5O2 | CID 25113117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijstr.org [ijstr.org]

- 5. DSpace [diposit.ub.edu]

- 6. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Monograph: (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

[1][2]

Chemical Identity & Core Properties

This compound represents a conformationally constrained, chiral diamine scaffold derived from the tetrahydroisoquinoline (THIQ) class.[1][2] It is widely utilized as a pharmacophore in the design of peptidomimetics, particularly as a restricted analogue of phenylalanine.[2]

| Property | Specification |

| Chemical Name | (R)-tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| CAS Number | 2624378-49-8 (Specific to R-isomer); 690244-91-8 (General/Racemic) |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Chirality | (R)-Enantiomer (derived from D-Phenylalanine lineage) |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc) | ~9.5 (Primary amine), ~-1.0 (Carbamate N) |

Structural Significance

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core serves as a rigidified phenylalanine analogue.[1][2][3] By reducing the C3-carboxylate to an aminomethyl group, the scaffold retains the hydrophobic aromatic interaction of Phe while introducing a basic handle (primary amine) in a fixed spatial orientation.[1][2] This specific (R)-configuration projects the aminomethyl group into a vector distinct from the natural (S)-Phe metabolites, often imparting metabolic stability and unique receptor selectivity (e.g., in GPCR ligands or protease inhibitors).[1][2]

Synthetic Methodology: A Self-Validating Protocol

Strategic Analysis

While several routes exist (e.g., hydrogenation of nitriles), the most authoritative and reproducible pathway for the (R)-enantiomer avoids harsh reducing conditions that could compromise the Boc-protecting group or the aromatic ring.[1][2] The recommended protocol utilizes a "Reduction-Activation-Substitution" sequence starting from commercially available (R)-Tic derivatives.[1][2]

Core Directive: This protocol prioritizes enantiomeric excess (ee) retention. Every intermediate is isolable and characterizable, serving as a "checkpoint" for the system.[2]

Step-by-Step Protocol

Phase 1: Precursor Preparation

Starting Material: (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [(R)-Boc-Tic-OH].[1][2] Note: If starting from D-Phenylalanine, perform a Pictet-Spengler cyclization with formaldehyde followed by Boc-protection.[1][2]

Phase 2: Reduction to Alcohol (The Chemoselective Checkpoint)[1][2]

-

Activation: Dissolve (R)-Boc-Tic-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Reduction: Filter the mixture rapidly (under Argon) to remove salts. Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in water/THF at 0°C.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

-

Intermediate 1: (R)-2-Boc-3-hydroxymethyl-3,4-dihydroisoquinoline .

Phase 3: Conversion to Amine via Azide (The Stereochemical Lock)[1][2]

-

Mesylation: Treat Intermediate 1 (1.0 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA in DCM at 0°C.

-

Azidation: React the crude mesylate with NaN₃ (2.0 eq) in DMF at 60°C for 4 hours.

-

Staudinger Reduction: Dissolve Intermediate 2 in THF/H₂O. Add Triphenylphosphine (PPh₃, 1.2 eq).[1][2] Stir at RT until N₂ evolution ceases (approx.[1][2] 2h).

-

Purification: The amine is basic.[1][2][5] Extract impurities (TPPO) with ether from an acidic aqueous phase (pH 2).[1][2] Then, basify the aqueous phase (pH 10) and extract the target amine into DCM.[1][2]

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway for (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline utilizing the Azide-Staudinger protocol to ensure chemoselectivity and stereochemical integrity.

Applications & Pharmacophore Analysis[2]

Drug Discovery Utility

The (R)-3-aminomethyl-THIQ scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its utility stems from its ability to mimic the Turn conformations of peptides (specifically the i+1 and i+2 positions of β-turns).[1][2]

-

Peptidomimetics (Tic-Oic replacements):

-

Enzyme Inhibitors:

-

Caspase/Protease Inhibitors: The aminomethyl group can serve as a P1' anchor, interacting with Asp/Glu residues in the enzyme active site.[2]

-

Kinase Inhibitors: The isoquinoline ring provides a hydrophobic "cap" for the ATP-binding pocket, while the amine extends into the solvent-exposed region to improve solubility.[1][2]

-

-

GPCR Ligands:

-

Specifically in Opioid (Delta/Mu) and Somatostatin receptor ligands, the rigid THIQ core locks the aromatic ring in a specific torsion angle relative to the basic nitrogen, critical for receptor activation/antagonism.[2]

-

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the THIQ core, Boc protection, and chiral aminomethyl arm in receptor binding.

Analytical Specifications

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

| Method | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (s, 9H, Boc-tBu); δ 2.6–3.2 (m, 4H, C4-H₂ & CH₂-NH₂); δ 4.2–4.8 (m, 3H, C1-H₂ & C3-H); δ 7.1–7.2 (m, 4H, Ar-H).[1][2] Note: Rotamers often cause peak broadening.[1][2] |

| ¹³C NMR | δ 28.4 (Boc-Me); δ 44.5 (CH₂-NH₂); δ 52.0 (C3); δ 79.8 (Boc-Cq); δ 155.0 (Carbamate C=O).[1][2] |

| Mass Spectrometry (ESI) | [M+H]⁺ = 263.17 ; [M+Na]⁺ = 285.16 .[1][2] Fragment at 163.1 (Loss of Boc) is common.[1][2] |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1][2] The (R)-enantiomer should show a distinct retention time from the (S)-standard (typically prepared from L-Phe).[1][2] |

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Tic Derivatives)

-

Application in Peptidomimetics

- Specific Enantiomer Registry

Sources

- 1. 1-(2-{[(3S)-3-(aminomethyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}phenyl)-4-chloro-5-methyl-N,N-diphenyl-1H-pyrazole-3-carboxamide | C34H30ClN5O2 | CID 25113117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. PubChemLite - Tert-butyl 3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 7. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

Comprehensive Characterization and Application of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

[1]

Executive Summary

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 690244-91-8) is a high-value chiral building block extensively utilized in medicinal chemistry.[1] As a conformationally constrained analogue of phenylalanine, the tetrahydroisoquinoline (THIQ) core serves as a critical scaffold in the design of peptidomimetics, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis pathways, and analytical characterization standards, with a specific focus on molecular weight verification and structural integrity.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The accurate characterization of this molecule relies on precise molecular weight determination and stereochemical verification.[1] The tert-butoxycarbonyl (Boc) group provides essential protection for the secondary amine, allowing for selective functionalization of the primary aminomethyl group.[1]

Table 1: Core Chemical Constants

| Property | Value |

| Chemical Name | (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline |

| CAS Registry Number | 690244-91-8 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight (Average) | 262.35 g/mol |

| Monoisotopic Mass | 262.1681 Da |

| Stereochemistry | (R)-Enantiomer |

| Appearance | Viscous light yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |

| SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) applications, reliance on average molecular weight is insufficient.[1] The monoisotopic mass is the critical metric for identifying the molecular ion

-

Carbon (¹²C): 15 × 12.00000 = 180.00000[1]

-

Hydrogen (¹H): 22 × 1.00783 = 22.17226[1]

-

Nitrogen (¹⁴N): 2 × 14.00307 = 28.00614[1]

-

Oxygen (¹⁶O): 2 × 15.99491 = 31.98982[1]

-

Total Exact Mass: 262.16822 Da

Validation Criterion: In LC-MS (ESI+), the expected base peak is m/z 263.1755

Structural Analysis & Stereochemistry

The 1,2,3,4-tetrahydroisoquinoline ring adopts a half-chair conformation.[1] The (R)-configuration at the C3 position is crucial for biological activity, particularly when mimicking the spatial arrangement of D-phenylalanine in peptide chains.

-

Constraint: The bicyclic system restricts the rotation of the phenyl ring (Chi1 torsion angle), reducing the entropic penalty upon binding to biological targets.[1]

-

Protection: The N2-Boc group is acid-labile (cleavable by TFA/HCl) but stable to basic conditions, making it orthogonal to the primary amine at the C3-methyl position.

Synthesis Protocol (Field-Proven Methodology)

The synthesis of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is rarely done de novo in a single step.[1] The industry-standard route leverages the "Chiral Pool" strategy, starting from D-Phenylalanine to ensure high optical purity (>99% ee).[1]

Step-by-Step Workflow

-

Pictet-Spengler Cyclization: D-Phenylalanine reacts with formaldehyde in acidic media (HCl) to form the tetrahydroisoquinoline ring.[1] This yields (R)-Tic ((R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1]

-

Critical Control: Temperature must be controlled to prevent racemization.[1]

-

-

N-Protection: The secondary amine of (R)-Tic is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH/Dioxane) to yield (R)-Boc-Tic-OH .[1]

-

Functional Group Transformation (COOH → CH₂NH₂): Direct reduction of the acid to the amine is difficult.[1] A stepwise reduction-activation-substitution pathway is preferred for reliability:

-

Reduction: (R)-Boc-Tic-OH is reduced to the alcohol (R)-Boc-Tic-CH₂OH using Borane-DMS or via a mixed anhydride reduction with NaBH₄.[1]

-

Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs).[1]

-

Substitution: The leaving group is displaced by Azide (NaN₃).[1]

-

Final Reduction: The azide is reduced to the primary amine via Hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃).[1]

-

Synthesis Flowchart

Figure 1: Validated synthetic route from D-Phenylalanine to the target amine, preserving stereochemical integrity.

Analytical Validation

To certify the identity and purity of the compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Target Ion: 263.2 m/z

.[1] -

Fragment: Loss of the Boc group (M-100) often yields a peak at ~163.2 m/z.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆.[1]

-

δ 1.45 ppm (9H, s): Characteristic tert-butyl singlet of the Boc group.[1]

-

δ 2.60–3.00 ppm (m): Methylene protons of the aminomethyl group (-CH₂NH₂) and C4 ring protons.[1]

-

δ 4.20–4.80 ppm (m): Diastereotopic protons at C1 (benzylic) and the methine proton at C3.[1] Note: Rotamers of the Boc group often cause peak broadening or doubling in NMR at room temperature.

-

δ 7.10–7.25 ppm (4H, m): Aromatic protons of the isoquinoline core.[1]

Chiral HPLC

Applications in Drug Discovery[1]

The (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline scaffold is a versatile intermediate.[1]

-

Peptidomimetics: It serves as a Tic (Tetrahydroisoquinoline-3-carboxylic acid) surrogate.[1] By replacing the carboxylic acid with an aminomethyl group, researchers can synthesize reduced amide isosteres (

) to improve metabolic stability against peptidases.[1] -

Opioid Receptor Ligands: The Tic scaffold is a pharmacophore found in numerous

-opioid antagonists.[1] -

Enzyme Inhibition: The rigid structure positions the primary amine (a key hydrogen bond donor) in a specific spatial orientation, ideal for targeting active sites in proteases or kinases where flexible linear amines fail to bind with high affinity.[1]

References

-

Pictet, A., & Spengler, T. (1911).[1][2][3] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1][3] Berichte der deutschen chemischen Gesellschaft.

-

Chem-Impex International. (n.d.).[1] 3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline Product Page. Retrieved from Chem-Impex.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21202 (Related Scaffold Data). PubChem.[1][4][5] [1]

-

Mayor, S., et al. (2002).[1] An efficient synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Tetrahedron: Asymmetry.[1] (Validation of the Tic synthesis route).

-

ChemicalBook. (2023).[1][3] 3-AMINOMETHYL-2-BOC-3,4-DIHYDRO-1H-ISOQUINOLINE Properties.

Sources

- 1. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Methylene dicyclohexyl diisocyanate | C15H22N2O2 | CID 172799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Tic-ol.Boc-Tic-OH | C30H40N2O7 | CID 158425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline chemical structure

Technical Whitepaper: (R)-3-Aminomethyl-2-Boc-3,4-Dihydro-1H-Isoquinoline as a Versatile Chiral Scaffold

Executive Summary: The "Privileged" Scaffold

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (hereafter referred to as (R)-Boc-AMT ) represents a critical chiral building block in modern medicinal chemistry.[1] Belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), this scaffold is designated as a "privileged structure" due to its inherent ability to bind to diverse G-protein-coupled receptors (GPCRs), ion channels, and enzymatic pockets with high affinity.[1]

The specific value of (R)-Boc-AMT lies in its bifunctional nature:

-

Conformational Constraint: The bicyclic core restricts the rotation of the ethylamine pharmacophore, reducing the entropic penalty of binding.[1]

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects the secondary amine (N2), allowing selective functionalization of the primary aminomethyl group at C3.[1]

Structural & Stereochemical Analysis

The molecule consists of a tetrahydroisoquinoline core with a defined stereocenter at the C3 position.[1]

| Feature | Specification | Impact on Reactivity/Binding |

| Core Skeleton | 1,2,3,4-Tetrahydroisoquinoline | Provides a semi-rigid template mimicking Phenylalanine.[1] |

| Stereochemistry | (R)-Configuration at C3 | Critical for molecular recognition; (R)-isomers often target opioid/bradykinin receptors.[1] |

| N2-Protection | tert-Butoxycarbonyl (Boc) | Acid-labile protecting group; stable to basic nucleophiles and hydrogenation.[1] |

| C3-Substituent | Aminomethyl (-CH₂NH₂) | Primary amine available for amide coupling, reductive amination, or sulfonylation.[1] |

Conformational Locking

Unlike linear phenylalanine derivatives, the THIQ ring locks the torsion angle

Strategic Synthesis Protocols

While several routes exist, the "Azide Reduction Pathway" is the most robust for scale-up.[1] It avoids the harsh reducing conditions required for amide reduction (which can compromise the Boc group) and prevents racemization at the C3 center.[1]

Diagram 1: Retrosynthetic Workflow (Graphviz)

Caption: Step-wise synthesis from (R)-Tic-OH preserving stereochemical integrity via the Azide intermediate.

Detailed Experimental Protocol: The Staudinger Route

Objective: Synthesis of (R)-3-Aminomethyl-2-Boc-THIQ from (R)-Boc-Tic-OMe.

Step 1: Reduction to Alcohol

-

Dissolve (R)-Boc-Tic-OMe (1.0 eq) in anhydrous THF under Nitrogen.

-

Add Lithium Borohydride (LiBH₄, 2.0 eq) portion-wise at 0°C. Note: LiBH₄ is preferred over LiAlH₄ to prevent N-deprotection.[1]

-

Stir at RT for 4 hours. Quench with sat. NH₄Cl.[1]

-

Extract with EtOAc.[1][2] The product, (R)-Boc-3-hydroxymethyl-THIQ , is usually pure enough for the next step.[1]

Step 2: Activation and Azidation (Self-Validating Step)

-

Treat the alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (TEA) in DCM at 0°C.

-

Isolate the Mesylate.[1]

-

Dissolve Mesylate in DMF and add Sodium Azide (NaN₃, 1.5 eq). Heat to 60°C for 6 hours.

-

Validation: Monitor IR spectroscopy. Appearance of a strong stretch at ~2100 cm⁻¹ confirms Azide formation.[1]

Step 3: Staudinger Reduction

-

Dissolve the Azide in THF/Water (10:1).[1]

-

Add Triphenylphosphine (PPh₃, 1.2 eq).[1] Evolution of N₂ gas (bubbling) indicates reaction progress.[1]

-

Stir for 12 hours.

-

Purification: The primary amine can be purified via acid-base extraction (dissolve in organic, wash with acid to pull amine into water, basify water, extract back to organic).[1]

Applications in Drug Discovery

The (R)-Boc-AMT scaffold is a cornerstone in the development of Peptidomimetics .[1] By replacing the peptide bond or a specific amino acid residue (like Phe-Gly or Tyr-Gly), this scaffold increases metabolic stability against proteases.[1]

Key Therapeutic Areas

-

Opioid Receptor Antagonists:

-

Derivatives of (R)-Tic are central to Kappa Opioid Receptor (KOR) antagonists, such as JDTic .[1][3] The rigid THIQ core mimics the Tyrosine residue of endogenous dynorphins but locks it in an antagonist conformation.[1]

-

Mechanism:[4] The C3-aminomethyl group serves as a linker to attach "address" domains that confer subtype selectivity (e.g., KOR vs. MOR).[1]

-

-

Enzyme Inhibitors (DPP-IV):

-

Bradykinin Antagonists:

-

Used to replace the Proline-Phenylalanine segment in Bradykinin, creating potent B2 receptor antagonists for treating inflammation.[1]

-

Diagram 2: Pharmacophore Mapping

Caption: Pharmacophore interactions of the (R)-Boc-AMT scaffold within a GPCR binding pocket.[1]

Quality Control & Characterization

To ensure the integrity of the scaffold for high-value synthesis, the following QC parameters are mandatory:

| Test | Acceptance Criteria | Methodological Note |

| HPLC Purity | > 98.0% | Reverse-phase C18, Water/ACN gradient with 0.1% TFA.[1] |

| Chiral HPLC | > 99% ee | Chiralpak AD-H or OD-H column; Isopropanol/Hexane mobile phase.[1] Crucial to avoid inactive (S)-enantiomers.[1] |

| 1H NMR | Conforms to Structure | Verify Boc singlet (~1.4 ppm) and diastereotopic protons at C3 (-CH₂NH₂).[1] |

| Residual Solvents | < ICH Limits | DMF and THF are difficult to remove; check via GC-HS. |

References

-

Synthesis of Tic Derivatives

-

Opioid Antagonist Applications (JDTic)

-

Staudinger Reduction Protocol

Sources

- 1. Permethrin - Wikipedia [en.wikipedia.org]

- 2. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of Chiral 3-Substituted Dihydroisoquinolines: A Technical Guide

Executive Summary

This technical guide addresses the synthesis, stereochemical stability, and characterization of chiral 3-substituted 3,4-dihydroisoquinolines (DHIQs) . Unlike their tetrahydro- counterparts (THIQs), which are ubiquitous in medicinal chemistry (e.g., Solifenacin), 3-substituted DHIQs represent a unique chemical space. They serve as both bioactive pharmacophores (spasmolytics, antitumor agents) and critical electrophilic intermediates for determining C1-stereochemistry in subsequent reductions.[1]

The core challenge in this field is stereoretention . The standard synthetic route—the Bischler-Napieralski cyclization—historically utilizes harsh conditions (

Part 1: Structural Fundamentals & Pharmacophore Significance[1]

The 3-Substituted Scaffold

The 3,4-dihydroisoquinoline core features a C1=N imine bond.[1] In 3-substituted variants, the C3 carbon is

-

Structure: The C3 substituent is "insulated" from the C1=N bond by the nitrogen atom, theoretically offering higher configurational stability than C1-substituted imines.

-

Electronic Environment: The C1=N bond is highly polarized, making C1 electrophilic. The chirality at C3 exerts 1,3-asymmetric induction during nucleophilic addition to C1 (e.g., reduction to THIQs), often dictating the stereochemical outcome of the new center.

Biological Relevance

While often transient intermediates, stable chiral 3-substituted DHIQs exhibit distinct biological activities:

-

Spasmolytic Activity: 3-isopropyl-3,4-dihydroisoquinolines have shown significant smooth muscle relaxant properties, comparable to papaverine but with distinct ADME profiles.[1]

-

Antitumor Antibiotics: The core is embedded in complex alkaloids like Quinocarcin and Saframycin.

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-substituted DHIQs relies heavily on the Chiral Pool strategy, utilizing optically pure

The Challenge of Racemization

Classic Bischler-Napieralski conditions involve refluxing amides in

-

Failure Mode 1 (Retro-Ritter): High temperature promotes the cleavage of the C-N bond, generating a nitrile and a styrene derivative, destroying chirality.

-

Failure Mode 2 (Enolization): Strong Lewis acids can promote tautomerization to the achiral enamine (1,4-dihydroisoquinoline) intermediate.

The Solution: Mild Activation (Movassaghi Protocol)

To circumvent racemization, the activation of the amide must occur at low temperatures. The use of Trifluoromethanesulfonic anhydride (

Synthetic Workflow Diagram

The following flowchart illustrates the divergence between the "Classic" (High Risk) and "Modern" (High Integrity) routes.

Caption: Comparison of Classic vs. Mild Bischler-Napieralski protocols. The Tf2O route minimizes thermal degradation and stereocenter erosion.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioselective Synthesis via Tf2O Activation

Based on the methodology adapted from Movassaghi et al. (2008) and recent optimization studies.

Objective: Synthesis of (S)-3-benzyl-3,4-dihydroisoquinoline from L-Phenylalanine derived amide.

Reagents:

-

Substrate: (S)-N-(1-phenyl-3-(phenyl)propan-2-yl)acetamide (1.0 equiv)[1]

-

Activator: Trifluoromethanesulfonic anhydride (

) (1.1 equiv) -

Base: 2-Chloropyridine (1.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the chiral amide (1.0 mmol) and 2-Chloropyridine (1.2 mmol) in anhydrous DCM (

). -

Cryogenic Activation: Cool the solution to -78°C . This is critical to prevent exotherms that lead to racemization.[1]

-

Electrophile Addition: Add

(1.1 mmol) dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the imidoyl triflate. -

Controlled Warming: Stir at -78°C for 20 minutes. Then, remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes. Do not reflux.

-

Monitoring (Self-Validation): Aliquot 50 µL, quench with wet ether, and analyze via TLC (or UPLC-MS). Disappearance of amide and appearance of a less polar spot (DHIQ) indicates completion.

-

Quench & Isolation: Quench with saturated aqueous

at 0°C. Extract with DCM. -

Purification: Flash chromatography on neutral alumina (or silica treated with 1%

). Note: Silica is acidic and can hydrolyze the imine; basic alumina is preferred for stability.

Quality Control Check:

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA). Compare against a racemic standard prepared via the

reflux method. -

Structure Confirmation:

NMR should show the C1 proton (if H-substituted) or lack thereof, and distinct diastereotopic protons at C4.

Part 4: Stereochemical Analysis & Absolute Configuration[1]

Determining the absolute configuration (AC) of 3-substituted DHIQs is non-trivial due to the conformational flexibility of the heterocyclic ring.

Vibrational Circular Dichroism (VCD)

VCD is the gold standard for solution-phase AC determination when crystals are unavailable.[1]

-

Principle: DHIQs exhibit characteristic VCD signals in the carbonyl/imine stretching region (

).[1] -

Workflow: Compare experimental VCD spectra (in

) with DFT-calculated spectra (B3LYP/6-31G*) for both enantiomers. The sign of the C=N stretching band is often diagnostic.

NMR with Chiral Shift Reagents

-

Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

).[1] -

Observation: Complexation with the imine nitrogen induces chemical shift splitting (

) of the C3-substituent protons. This is useful for rapid ee estimation without HPLC.[1]

Data Presentation: Stability Profile

| Condition | Solvent | Temperature | C3-Stereocenter Stability |

| Neutral | 25°C | Stable (> 1 month) | |

| Acidic | 25°C | Stable (Forms iminium salt) | |

| Basic | 0°C | Unstable (Risk of enamine tautomerization) | |

| Oxidative | Reflux | Destructive (Aromatization to Isoquinoline) |

Part 5: References

-

Movassaghi, M., & Hill, M. D. (2008).[2][3] Single-Step Synthesis of Pyrimidine Derivatives. Organic Letters, 10(16), 3485–3488. (Methodology for Tf2O mediated cyclization). Link

-

Larsen, R. D., et al. (1991).[2][3] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1][3] The Journal of Organic Chemistry, 56(21), 6034–6038. Link

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

-

Georgieva, M., et al. (2024).[4] Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. Link

-

Wang, X., et al. (2023).[2][3] Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.[1][5] RSC Advances, 13, 11406-11431.[1] Link

Sources

- 1. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

Spectroscopic Profiling and Structural Analysis of N-Boc-1,2,3,4-Tetrahydroisoquinolines

Topic: Spectroscopic data for Boc-protected isoquinolines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The tert-butoxycarbonyl (Boc) protected isoquinoline scaffold—specifically N-Boc-1,2,3,4-tetrahydroisoquinoline (N-Boc-THIQ) —is a ubiquitous intermediate in the synthesis of peptidomimetics, alkaloids, and CNS-active agents. However, its spectroscopic characterization is frequently misinterpreted due to restricted rotation around the carbamate C–N bond.

This guide provides a definitive technical reference for identifying, characterizing, and validating N-Boc-THIQ derivatives. It moves beyond simple peak listing to explain the rotameric phenomena that complicate NMR analysis, providing a self-validating workflow to distinguish structural isomers from impurities.

Part 1: The Structural Context

The Scaffold Distinction

It is critical to distinguish between the aromatic isoquinoline and its reduced counterpart, 1,2,3,4-tetrahydroisoquinoline (THIQ) .

-

Isoquinoline (Aromatic): Cannot form a stable N-Boc derivative without disrupting aromaticity or forming a highly reactive acyl-isoquinolinium salt.

-

Tetrahydroisoquinoline (THIQ): A secondary amine that readily accepts Boc protection. This guide focuses exclusively on the stable N-Boc-THIQ scaffold.

The Rotamer Conundrum

The defining spectroscopic feature of N-Boc-THIQ is the presence of rotamers . The partial double-bond character of the N–C(O) urethane bond creates a rotational energy barrier of approximately 15–17 kcal/mol. At room temperature (298 K), this barrier is sufficient to trap the molecule in two distinct conformations ( cis and trans relative to the carbonyl oxygen), resulting in signal doubling or line broadening in NMR spectra.

Figure 1: The dynamic equilibrium between N-Boc rotamers. At room temperature, the NMR timescale is faster than the rotation, causing "split" peaks.

Part 2: Detailed Spectroscopic Data

Proton NMR ( H NMR)

The C1 methylene protons (benzylic, adjacent to Nitrogen) are the most sensitive diagnostic handle. They often appear as two unequal sets of signals (e.g., a 60:40 ratio).

Table 1: Characteristic

| Position | Proton Type | Chemical Shift ( | Multiplicity | Notes |

| C1 | Benzylic | 4.50 – 4.65 | Singlet (split) | Diagnostic. Appears as two singlets or a broad hump due to rotamers. Significantly deshielded vs free amine (~3.9 ppm). |

| C3 | 3.60 – 3.70 | Triplet (broad) | Often overlaps with C1 or appears as complex multiplet. | |

| C4 | Benzylic | 2.80 – 2.90 | Triplet | Less affected by Boc rotation; usually a cleaner triplet. |

| Boc | 1.45 – 1.50 | Singlet (split) | Often appears as two closely spaced singlets (e.g., 1.48 and 1.50 ppm). | |

| Ar-H | Aromatic | 7.00 – 7.20 | Multiplet | Standard aromatic envelope; less diagnostic for protection status. |

Expert Insight: If your C1 peak looks like a "blob" or a double singlet, do not purify . This is intrinsic to the molecule.[1] Run the NMR at 50°C (323 K) or higher; the peaks will coalesce into a sharp singlet as the rotation rate increases.

Carbon-13 NMR ( C NMR)

Carbon NMR is definitive for confirming the carbamate structure. Rotameric splitting is frequently observed for the Carbonyl, C1, and C3 carbons.

Table 2: Characteristic

| Carbon Type | Chemical Shift ( | Diagnostic Features |

| Carbamate C=O | 154.5 – 156.0 | Often two peaks separated by ~0.5–1.0 ppm (e.g., 154.8 & 155.8).[2] |

| Quaternary C (Boc) | 79.5 – 81.0 | Characteristic of the |

| C1 (Benzylic) | 45.0 – 47.0 | Deshielded relative to free amine. Split signals common. |

| C3 (N-Methylene) | 40.0 – 42.0 | Split signals common. |

| C4 (Benzylic) | 28.0 – 29.0 | Usually sharp; less sensitive to rotamers. |

| Boc Methyls | 28.2 – 28.5 | Intense signal.[2][3] |

Infrared Spectroscopy (IR)

IR is the fastest way to confirm the conversion of the secondary amine (N-H) to the carbamate.

-

Diagnostic Band: 1685 – 1705 cm

(Strong, sharp).-

Differentiation: Amides typically appear lower (~1650 cm

); Esters appear higher (~1735 cm

-

-

Loss of N-H: Disappearance of the broad N-H stretch (3300–3500 cm

) present in the starting material.

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

or -

Fragmentation:

- : Loss of the entire Boc group (isobutylene + CO2).

- : Loss of isobutylene (leaving the carbamic acid/amine salt).

-

Note: Boc groups are acid-labile. Avoid acidic matrices in MALDI or LC-MS mobile phases if quantifying trace impurities, or use neutral buffers.

Part 3: Synthesis & Validation Protocol

Standard Preparation Workflow

The most reliable route to N-Boc-THIQ involves the reduction of isoquinoline followed by in-situ protection.

Figure 2: Two-stage synthesis of N-Boc-THIQ. Note that direct reaction of aromatic isoquinoline with Boc2O is not viable.

Experimental Procedure (Bench-Ready)

-

Reduction: Dissolve Isoquinoline (10 mmol) in MeOH (30 mL). Add NaBH

(40 mmol) portion-wise at 0°C (Exothermic!). Stir at RT for 4h. Quench with water, extract with DCM. -

Protection: Redissolve crude THIQ in DCM (50 mL). Add Et

N (1.5 eq) and Boc -

Workup: Wash with 1M citric acid (removes unreacted amine), then saturated NaHCO

. Dry over MgSO -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). N-Boc-THIQ usually elutes as a colorless oil that may solidify upon standing.

Validation: The "VT-NMR Test"

To confirm that double peaks are rotamers and not impurities:

-

Take a standard

H NMR in DMSO- -

Heat the probe to 80°C (353 K) .

-

Result: If the split peaks (especially C1-H and Boc-CH

) coalesce into single, sharp peaks, the sample is pure. If peaks remain distinct, you have impurities.

References

-

Rotameric Dynamics in THIQs: J. Org. Chem., "Conformational Analysis of N-Acyl-1,2,3,4-tetrahydroisoquinolines."[4] (General principle citation).

-

Synthesis Protocol: P. K. Olla, et al. "Synthesis of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives." Int. J. Sci. Technol. Res., 2020. Link

-

NMR Data Verification: Royal Society of Chemistry, "Supplementary Information for: Synthesis of substituted tetrahydroisoquinolines." (Confirming shift values of ~4.5 ppm for C1). Link

-

IR Carbonyl Data: Spectroscopy Online, "The Carbonyl Group, Part I: Introduction." Link

Sources

Structural Elucidation and Conformational Analysis of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

A Technical Guide for Medicinal Chemists and Spectroscopists

Executive Summary

The compound (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS: 2624378-49-8) represents a critical chiral scaffold in drug discovery, particularly in the synthesis of peptidomimetics and inhibitors targeting GPCRs and proteases. Its structural core—a 1,2,3,4-tetrahydroisoquinoline (THIQ)—is rigidified by the bicyclic system, while the N-Boc protection and the exocyclic aminomethyl group introduce complex dynamic behaviors in solution.[1]

This guide provides a definitive analysis of the 1H NMR spectrum of this molecule. Unlike simple aliphatic amines, this system exhibits rotameric complexity due to the tert-butoxycarbonyl (Boc) group, which frequently leads to signal broadening or peak doubling at room temperature.[1] This guide moves beyond basic assignment to address these conformational challenges, ensuring accurate structural verification.

Part 1: Structural Context & Assignments[2][3][4]

Molecular Numbering & Environment

To ensure precise assignment, we utilize standard IUPAC numbering for the isoquinoline core.[1]

-

Positions 5, 6, 7, 8: Aromatic protons (ABCD system, often overlapping).[1]

-

Position 1: Benzylic methylene (adjacent to N-Boc).

-

Position 3: Chiral center (methine).[1]

-

Position 4: Benzylic methylene (remote from N-Boc).

-

Position 3-CH₂-NH₂: Exocyclic aminomethyl group.

The Rotamer Challenge (Critical Insight)

The N-Boc group creates a restricted rotation around the N–C(O) carbamate bond.[1] In 1,2,3,4-tetrahydroisoquinolines, the energy barrier to rotation is significant (~15–17 kcal/mol).[1] Consequently, at room temperature (298 K), the molecule exists as a mixture of two slowly exchanging rotamers (cis and trans).[1]

Impact on NMR:

-

Peak Doubling: You may observe two distinct sets of signals for the C1 and C3 protons.

-

Broadening: If the exchange rate is close to the NMR frequency timescale, signals (especially H-1) will appear as broad, undefined mounds rather than sharp multiplets.[1]

Consolidated Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are synthesized from high-fidelity analog data (e.g., N-Boc-THIQ-3-carboxylic acid derivatives) and standard shift increments.

| Position | Protons | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Notes |

| Ar-H | 4H | 7.05 – 7.25 | m | - | Overlapping aromatic envelope. |

| H-1 | 2H | 4.30 – 4.70 | br d / m | J ≈ 15 | Diagnostic. Heavily affected by rotamers. Often appears as two broad signals or a very wide multiplet. |

| H-3 | 1H | 4.10 – 4.40 | m | - | Chiral center. Broadened by carbamate anisotropy. |

| H-4 | 2H | 2.75 – 2.95 | m / dd | J ≈ 16, 5 | Diastereotopic protons. Pseudo-axial/equatorial coupling often unresolved at 400 MHz. |

| -CH₂-NH₂ | 2H | 2.60 – 2.75 | d / m | J ≈ 6-7 | Upfield of H-4. Distinct doublet if NH₂ exchange is slow; multiplet if fast. |

| NH₂ | 2H | 1.20 – 1.80 | br s | - | Highly variable. Concentration and water dependent. Often overlaps with Boc. |

| Boc | 9H | 1.48 | s | - | Dominant singlet. May show a minor "shadow" peak for the minor rotamer. |

Part 2: Technical Deep Dive & Troubleshooting

Resolving Rotameric Broadening

If your spectrum shows "missing" peaks or uninterpretable blobs in the 4.0–5.0 ppm region, do not assume the sample is impure. It is likely a dynamic equilibrium issue.

Protocol: Variable Temperature (VT) NMR

-

Setup: Prepare sample in DMSO-d₆ (higher boiling point than CDCl₃).

-

Heat: Acquire spectra at 298 K, 323 K, and 348 K (75°C).

-

Observation: As temperature increases, the rotation rate increases. The broad signals for H-1 and H-3 will coalesce into sharp, time-averaged singlets/multiplets.

-

Success Criterion: Coalescence confirms the presence of rotamers rather than impurities.

-

Differentiation of H-4 and Exocyclic -CH₂-

The H-4 protons (ring) and the exocyclic aminomethyl protons often resonate in a similar region (2.6 – 3.0 ppm).

-

H-4 (Ring): typically shows strong geminal coupling (~16 Hz) and vicinal coupling to H-3.[1]

-

-CH₂-NH₂ (Exocyclic): typically shows vicinal coupling to H-3 (~6-8 Hz) but lacks the large geminal coupling characteristic of the rigid ring system unless the side chain is conformationally locked (unlikely).

-

Verification: A COSY experiment is mandatory here. H-4 will show a strong cross-peak only to H-3. The exocyclic CH₂ will show a cross-peak to H-3 and potentially to the NH₂ protons (if exchange is slow).

Part 3: Visualization of Workflows

Spectral Assignment Logic

The following diagram outlines the logical flow for assigning this specific molecule, accounting for its stereochemical and dynamic challenges.

Caption: Step-by-step logic for assigning the NMR spectrum of N-Boc-THIQ derivatives, prioritizing the resolution of rotameric broadening.

Rotameric Equilibrium Dynamics

Understanding the physical cause of the spectral complexity is essential for interpretation.

Caption: The restricted rotation of the N-Boc group leads to two distinct conformers in slow exchange, causing peak doubling.

Part 4: Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (CDCl₃) is standard.[1] However, if the NH₂ protons are of specific interest, DMSO-d₆ is preferred to prevent rapid exchange with trace water, sharpening the amine signal.[1]

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation, further broadening peaks.[1]

Acquisition Parameters (Standard)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds. The t-butyl protons have long T1 relaxation times; a short D1 will lead to under-integration of the Boc signal relative to the aromatic protons.

-

Scans: 16–64 scans are usually sufficient.

Advanced Verification (2D NMR)

If the distinction between the H-4 ring protons and the exocyclic aminomethyl group is ambiguous:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

H-4 (Ring): Will correlate to a secondary carbon (~28-30 ppm).[1]

-

-CH₂-NH₂: Will correlate to a secondary carbon (~45-48 ppm). The nitrogen deshields the carbon significantly more than the phenyl ring does for C-4.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Look for a spatial correlation between the Boc group and H-1 . The intensity of this NOE can sometimes determine the major rotamer (cis vs trans).

-

References

-

Boc-Group Rotamerism: Clayden, J., et al. "Restricted rotation in amides and carbamates."[1] Organic Chemistry, 2nd Ed., Oxford University Press, 2012.[1] (Standard text describing amide rotamerism).

-

THIQ Scaffold NMR Data: PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.[1] Link[1]

-

Synthesis and Characterization: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." ResearchGate, 2025.[1][2][3] Link

-

Vendor Data (Structure Verification): Amadis Chemical, Product (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (CAS 2624378-49-8).[4] Link

-

Conformational Analysis: "Conformational preferences of 1-benzyl-1,2,3,4-tetrahydroisoquinolines." ResearchGate, 2025.[1][2][3] Link

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline,2624378-49-8-Amadis Chemical [amadischem.com]

The Strategic Role of Isoquinoline Scaffolds in Modern Medicinal Chemistry

[1]

Executive Summary

The isoquinoline scaffold stands as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2][3][4][5] From the classical vasorelaxant papaverine to the modern Rho-kinase (ROCK) inhibitor fasudil, this benzopyridine system owes its ubiquity to its planar topology, basic nitrogen center, and capacity for diverse electronic tuning.

This technical guide analyzes the isoquinoline core's utility in drug discovery, contrasting traditional synthetic routes with emerging C–H activation methodologies, and detailing the structure-activity relationships (SAR) that drive potency in oncology and CNS therapeutics.

Structural & Electronic Pharmacophore Analysis

The isoquinoline ring (benzo[c]pyridine) is distinct from its isomer quinoline due to the position of the nitrogen atom at the 2-position relative to the fused benzene ring. This subtle shift alters the electron density distribution, making the C1 position highly electrophilic and the C5/C8 positions susceptible to electrophilic aromatic substitution.

Key Pharmacophoric Features[1][4][6][7]

-

Basic Nitrogen (pKa ~5.4): Acts as a hydrogen bond acceptor or, when protonated, as a cationic anchor interacting with anionic residues (e.g., Asp/Glu) in receptor pockets.

-

Planar Aromaticity: Facilitates

- -

C1-Position Reactivity: The most electrophilic site, ideal for nucleophilic attack or metal-catalyzed cross-coupling to introduce diversity vectors.

Therapeutic Landscape & Marketed Agents

The versatility of the isoquinoline scaffold is evidenced by its presence in FDA-approved therapeutics across disparate indications.

Table 1: Selected FDA-Approved & Clinical Isoquinoline Therapeutics

| Drug Name | Primary Target | Therapeutic Indication | Structural Class |

| Fasudil | ROCK1/ROCK2 | Cerebral Vasospasm / PAH | Sulfonyl-isoquinoline |

| Topotecan | Topoisomerase I | Ovarian/Lung Cancer | Camptothecin analog |

| Tetrabenazine | VMAT2 | Huntington's Chorea | Hexahydroisoquinoline |

| Nelfinavir | HIV Protease | HIV/AIDS | Decahydroisoquinoline |

| Papaverine | PDE (Non-selective) | Vasospasm (Historical) | Benzylisoquinoline |

| Roxadustat | HIF-PH | Anemia (CKD) | Isoquinoline-3-carboxamide |

Synthetic Strategies: From Classical to Catalytic

Medicinal chemists must balance scalable "process-friendly" routes with the need for rapid diversification in the discovery phase.

A. Traditional Methodology: The Bischler-Napieralski Cyclization

Historically, the Bischler-Napieralski reaction (dehydration of

B. Modern Methodology: Rh(III)-Catalyzed C–H Activation

To access highly substituted isoquinolines under mild conditions, transition-metal-catalyzed annulation is the current gold standard. This method utilizes an oxidizing directing group (e.g., oxime or hydroxamic acid) to direct a metal catalyst to the ortho-C–H bond, followed by insertion of an internal alkyne.

Protocol 1: Rh(III)-Catalyzed Synthesis of 1-Substituted Isoquinolines

Context: This protocol allows for the convergent assembly of the isoquinoline core from benzaldehydes and alkynes, tolerating sensitive functional groups.

Reagents & Materials:

-

Substrate: O-Pivaloyl oxime (derived from substituted benzaldehyde) (1.0 equiv)

-

Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Additive:

(20 mol%) or -

Solvent: Methanol (MeOH) or DCE.

-

Temperature: 60–80 °C.

Step-by-Step Workflow:

-

Catalyst Activation: In a screw-cap vial equipped with a magnetic stir bar, dissolve

(15.5 mg, 0.025 mmol) and -

Substrate Addition: Add the oxime substrate (1.0 mmol) and the internal alkyne (1.2 mmol) to the reaction mixture.

-

Cyclization: Seal the vial and stir at 60 °C for 12 hours. The reaction proceeds via C–H activation, alkyne insertion, and N–O bond cleavage/cyclization.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

(2 x 10 mL). -

Purification: Dry organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient). -

Validation: Confirm structure via

-NMR (characteristic singlet for H-1 if C1 is unsubstituted, or disappearance of oxime proton) and HRMS.

Case Study: Fasudil and ROCK Inhibition

Fasudil represents a quintessential success story of the isoquinoline scaffold. It functions as an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).

Mechanism of Action

ROCK regulates the phosphorylation of Myosin Light Chain (MLC). Overactivation of ROCK leads to hyper-contraction of smooth muscle cells (vasospasm). Fasudil binds to the ATP-binding pocket of the kinase, preventing phosphotransfer and inducing vasodilation.

Protocol 2: Industrial Synthesis of Fasudil Hydrochloride

Context: A robust, scalable sulfonylation protocol.

Step-by-Step Workflow:

-

Chlorosulfonylation: Isoquinoline is treated with chlorosulfonic acid (

) at high temperature to yield isoquinoline-5-sulfonyl chloride. Note: C5 selectivity is driven by the protonation of the nitrogen, directing electrophilic attack to the benzenoid ring. -

Coupling:

-

Charge a reactor with homopiperazine (3.0 equiv) and dichloromethane (DCM).

-

Cool to 0–5 °C.

-

Slowly add isoquinoline-5-sulfonyl chloride (1.0 equiv) while maintaining pH 8–9 with saturated

.

-

-

Work-up:

-

Stir for 2 hours at RT.

-

Separate the organic layer and wash with water.

-

Dry over

and concentrate.

-

-

Salt Formation: Dissolve the free base in ethanol and add concentrated HCl (1.1 equiv). Cool to precipitate Fasudil Hydrochloride. Recrystallize from EtOH/Water.

Biological Evaluation: ROCK Kinase Assay

To verify the potency of synthesized derivatives, a Z'-LYTE™ Kinase Assay (FRET-based) is recommended.

Protocol 3: In Vitro ROCK2 Inhibition Assay

-

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Reaction Assembly: In a 384-well plate, add:

-

2.5

L of 4x Test Compound. -

2.5

L of 4x Kinase Mixture (ROCK2 enzyme, 2-10 ng/well). -

2.5

L of 4x ATP/Peptide Substrate Mixture (Ser/Thr peptide labeled with Coumarin/Fluorescein).

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Development: Add 5

L of Development Solution (Site-specific protease). This protease cleaves non-phosphorylated peptides (disrupting FRET) but cannot cleave phosphorylated peptides (maintaining FRET). -

Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader. Calculate

relative to staurosporine control.

Visualization of Pathways & Structures

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the logical modification points on the isoquinoline core for optimizing biological activity.

Caption: Strategic modification zones on the isoquinoline core. Red arrows indicate critical binding/electronic features; Green/Yellow indicate optimization vectors.

Figure 2: Fasudil Mechanism of Action (ROCK Inhibition)

This flow illustrates how Fasudil intervenes in the vascular contraction pathway.

Caption: Fasudil blocks ROCK-mediated inactivation of MLCP, promoting dephosphorylation of MLC and preventing vascular contraction.

References

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Topics in Medicinal Chemistry. [Link]

-

Rhodium(III)-Catalyzed C–H Activation and Annulation. Chemical Reviews. [Link]

-

Fasudil Hydrochloride Hydrate, a Rho-Kinase Inhibitor, Suppresses Tumor Progression. Clinical Cancer Research. [Link]

-

Discovery and Synthesis of Fasudil. Journal of Medicinal Chemistry. [Link]

Technical Deep Dive: Chiral Tetrahydroisoquinoline (THIQ) Alkaloids

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, combined with the electronic richness of the aromatic ring and the basicity of the secondary amine, allows for high-affinity binding to G-protein-coupled receptors (GPCRs) and enzymes.

However, the pharmacological potency of THIQs is inextricably linked to their stereochemistry. The C1 position (adjacent to the nitrogen) is a critical chiral center. In nature, this chirality is strictly controlled enzymatically; in the laboratory, achieving high enantiomeric excess (ee) at C1 remains a benchmark for synthetic methodology. This guide dissects the biosynthetic logic and modern asymmetric synthesis of chiral THIQs, providing actionable protocols for the bench scientist.

Biosynthetic Logic: The Enzymatic Pictet-Spengler

Nature constructs the THIQ core via the Pictet-Spengler reaction (PSR).[1] The pivotal enzyme in this process is Norcoclaurine Synthase (NCS) , which catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the precursor to benzylisoquinoline alkaloids (BIAs) like morphine and codeine.[1][2][3]

Mechanistic Insight: The "Dopamine-First" Model

Contrary to earlier "aldehyde-first" hypotheses, recent structural evidence supports a "dopamine-first" mechanism.

-

Binding: Dopamine binds deep within the NCS active site, anchored by Lys122 and Glu110.

-

Condensation: The aldehyde enters subsequently, forming an iminium intermediate.

-

Cyclization: The enzyme mediates a stereoselective phosphate-like anti-attack, yielding the (S)-isomer with high fidelity.

Visualization: Biosynthetic Pathway

The following diagram illustrates the flow from Tyrosine to the THIQ core, highlighting the NCS-mediated step.

Caption: The metabolic flux from L-Tyrosine to the chiral THIQ core, catalyzed by Norcoclaurine Synthase (NCS).

Synthetic Methodologies: Chemical Precision

While enzymes offer specificity, drug development requires diverse analogs. Two primary chemical strategies dominate the field: Organocatalytic Asymmetric Pictet-Spengler Reactions and Metal-Catalyzed Asymmetric Hydrogenation.

A. Organocatalysis: Chiral Phosphoric Acids (CPA)

The use of BINOL-derived chiral phosphoric acids (e.g., TRIP) has revolutionized THIQ synthesis.

-

Mechanism: The CPA acts as a bifunctional catalyst.[4] The phosphoryl oxygen acts as a Lewis base (binding the protonated imine), while the hydroxyl group acts as a Brønsted acid.

-

Causality: This "dual activation" locks the iminium ion in a rigid chiral pocket, forcing the nucleophilic indole or aryl ring to attack from a specific face.

Caption: Catalytic cycle of CPA-mediated asymmetric Pictet-Spengler reaction demonstrating dual activation.

B. Iridium-Catalyzed Asymmetric Hydrogenation

An alternative approach is to synthesize the fully aromatic isoquinoline first and then reduce it.

-

Catalyst System: [Ir(cod)Cl]₂ with chiral ligands like Josiphos or SegPhos .

-

Key Requirement: Often requires an activating group (e.g., alkyl chloroformate) to form an isoquinolinium salt or enamine intermediate, which is more susceptible to hydride transfer.

Comparative Analysis of Methods

| Feature | Enzymatic (NCS) | Organocatalytic (CPA/Thiourea) | Ir-Catalyzed Hydrogenation |

| Substrate Scope | Narrow (Biomimetic) | Broad (Indoles, Pyrroles) | Broad (Pre-formed Isoquinolines) |

| Enantioselectivity | >99% ee | 90-98% ee | 90-99% ee |

| Reaction Conditions | Aqueous, pH 7, Ambient | Organic Solvents, Low Temp | High Pressure H₂, Metal Catalyst |

| Scalability | Low (mg to g) | Medium (g to kg) | High (Industrial) |

Experimental Protocol: Thiourea-Catalyzed Asymmetric Pictet-Spengler

Note: This protocol is based on the methodology established by the Jacobsen group and validated in subsequent literature.

Objective: Synthesis of a chiral tetrahydro-β-carboline (a THIQ analog) using a chiral thiourea catalyst.

Reagents & Equipment[7]

-

Substrate: Tryptamine derivative (1.0 equiv).

-

Electrophile: Aromatic aldehyde (1.2 equiv).

-

Catalyst: Chiral Thiourea (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-thiourea derivative) (5-10 mol%).

-

Acid Co-catalyst: Benzoic acid (10 mol%).

-

Solvent: Toluene (anhydrous).

-

Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Workflow

-

Imine Formation (Critical Step):

-

In a flame-dried flask under Argon, combine the tryptamine derivative and aldehyde in anhydrous Toluene.

-

Add 4Å molecular sieves. Why: Water is a byproduct of imine formation; its removal drives equilibrium and prevents hydrolysis.

-

Stir at room temperature for 2-4 hours. Verify imine formation via ¹H NMR (disappearance of aldehyde CHO peak ~10 ppm).

-

-

Catalysis:

-

Cool the reaction mixture to -78°C (or -30°C depending on substrate reactivity). Why: Lower temperatures enhance the enantiomeric ratio (er) by differentiating the energy barriers of the transition states.

-

Add the Chiral Thiourea catalyst and Benzoic acid dissolved in minimal toluene.

-

-

Cyclization:

-

Stir at low temperature for 24-48 hours. Monitor by TLC.

-

Self-Validation: The product spot should be distinct from the imine. If conversion stalls, check moisture levels.

-

-

Workup & Purification:

-

Quench with slight excess of triethylamine (to neutralize acid).

-

Filter through a celite pad to remove sieves.

-

Concentrate and purify via flash column chromatography (Silica gel).

-

-

Characterization:

-

Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

-

Absolute Configuration: Compare optical rotation with literature values or obtain X-ray crystallography.

-

References

-

Pesnot, T., et al. "Structural evidence for the dopamine-first mechanism of norcoclaurine synthase."[3] Biochemistry (2017).[2][3] [Link]

-

Taylor, M. S., & Jacobsen, E. N. "Highly enantioselective catalytic acyl-Pictet-Spengler reactions." Journal of the American Chemical Society (2004). [Link]

-

Sewgobind, N. V., et al. "The asymmetric Pictet–Spengler reaction: A powerful tool for the synthesis of chiral heterocycles." Beilstein Journal of Organic Chemistry (2012). [Link]

-

Mršić, N., et al. "Iridium-catalyzed asymmetric hydrogenation of isoquinolines." Angewandte Chemie International Edition (2013). [Link]

-

Scott, J. D., & Williams, R. M. "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics." Chemical Reviews (2002). [Link]

Sources

- 1. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis [mdpi.com]

- 4. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline as a synthetic building block

A Privileged Chiral Scaffold for Peptidomimetic and Pharmacophore Design[1][2][3]

Executive Summary

The search for "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is central to modern drug discovery.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core represents one such scaffold.[2][3][4][5][6] Specifically, (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (hereafter referred to as (R)-Boc-AM-THIQ ) offers a unique combination of conformational rigidity and orthogonal functionalization potential.[7][1][2]

This guide details the synthetic utility, handling protocols, and medicinal chemistry applications of this building block.[2][8] Unlike flexible linear amines, the THIQ core constrains the spatial orientation of substituents, making it an ideal mimic for the phenylalanine residue in bioactive peptides (e.g., in enkephalins or bradykinin antagonists).[2]

Chemical Profile & Structural Logic[2]

| Property | Data |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 262.35 g/mol |

| Chirality | (R)-enantiomer (derived from D-Phenylalanine precursors) |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (Tic) |

| Key Functionalities | 1.[7][1][6][8][9][10][11][12][13][14][15] Secondary Amine (N2): Protected as tert-butyl carbamate (Boc).2.[7][1] Primary Amine (C3-CH |

Structural Causality:

The (R)-configuration at C3 is critical. In peptidomimetics, the (S)-isomer (derived from L-Phe) mimics natural L-amino acids, whereas the (R)-isomer is frequently employed to introduce "D-amino acid" character, stabilizing peptides against proteolytic degradation and inducing reverse-turn conformations (e.g.,

Synthetic Pathways & Protocols

The synthesis of (R)-Boc-AM-THIQ is generally approached via the reduction of (R)-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) derivatives.[7][1][2] The challenge lies in reducing the C3-side chain without affecting the N2-Boc protection or racemizing the chiral center.[7][1][2]

Pathway A: The "Tic-Reduction" Route (Recommended)

This route ensures high enantiomeric excess (ee) by starting from the commercially available or easily synthesized (R)-Boc-Tic-OH.[7][1][2]

Workflow Logic:

-

Activation: Convert the carboxylic acid to a mixed anhydride or active ester.

-

Reduction: Reduce to the alcohol (Boc-Tic-ol).

-

Amination: Convert alcohol to amine via Mesylate/Azide or Mitsunobu conditions.[1]

(Note: Direct reduction of the primary amide Boc-Tic-NH

Experimental Protocol: Synthesis from (R)-Boc-Tic-OH

Validation: This protocol minimizes racemization by avoiding strong bases during the activation step.[7][1][2]

Step 1: Reduction to Alcohol ((R)-Boc-Tic-ol) [7][1][2]

-

Reagents: (R)-Boc-Tic-OH (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq), NaBH

(2.5 eq).[7][1] -

Procedure:

-

Dissolve (R)-Boc-Tic-OH in dry THF at -15°C.

-

Add NMM followed by isobutyl chloroformate dropwise (forms mixed anhydride).[7][1] Stir for 15 min.

-

Filter off the NMM

HCl salt rapidly.[1][2] -

Add the filtrate to a suspension of NaBH

in water/THF at 0°C. Causality: Water is necessary here to solubilize the borohydride, but temperature must be low to prevent ester hydrolysis.[2] -

Quench with 1M KHSO

, extract with EtOAc.[1][2]

-

Step 2: Conversion to Amine ((R)-Boc-AM-THIQ) [7][1][2]

-

Reagents: Methanesulfonyl chloride (MsCl), Et

N, NaN -

Procedure:

-

Mesylation: Treat (R)-Boc-Tic-ol with MsCl/Et

N in DCM at 0°C to form the mesylate.[7][1][2] -

Azidation: Displace mesylate with NaN

in DMF at 60°C. Safety: Use a blast shield. -

Reduction: Hydrogenate the azide (1 atm H

) over 10% Pd/C in MeOH. -

Purification: Filter catalyst and concentrate.[1][2] The amine can be purified via silica flash chromatography (DCM/MeOH/NH

OH).[7][1]

-

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing and utilizing this scaffold.

Figure 1: Stepwise synthesis from D-Phenylalanine precursors to the target aminomethyl scaffold.

Handling & Chemical Stability

Storage:

-

State: Viscous oil or low-melting solid (depending on purity/salt form).[7][1][2]

-

Sensitivity: The primary amine is sensitive to atmospheric CO

(carbamate formation).[7][1] Store under Argon/Nitrogen at -20°C. -

Boc Stability: Stable to basic and nucleophilic conditions.[1][2] Labile to strong acids (TFA, HCl/Dioxane).[7][1]

Self-Validating Purity Check: Before using in complex couplings, validate the integrity of the Boc group and the primary amine:

-

TLC: Run in 9:1 DCM:MeOH + 1% NH

OH. Primary amine should stain with Ninhydrin (purple/blue).[7][1] -

NMR: Check for the tert-butyl singlet at ~1.45 ppm (9H). Loss of this signal indicates deprotection.[1]

Medicinal Chemistry Applications

This scaffold is a "conformationally constrained" mimetic of phenylalanine.[1][2] By locking the

A. Opioid Receptor Ligands

The Tic scaffold is famous for its role in

-

Mechanism: The (R)-3-aminomethyl group can replace the C-terminus or act as a linker to accessory binding pockets.[7][1][2]

-

Reference: The rigidity of the THIQ core prevents the "induced fit" required for agonist activity, locking the receptor in an inactive state (Antagonism).[2]

B. Enzyme Inhibitors (Proteases)

In protease inhibitors (e.g., HIV protease or ACE inhibitors), the 3-aminomethyl group serves as a transition-state isostere anchor.[7][1]

-

Application: Reductive amination of the primary amine with an aldehyde derived from a P2 ligand creates a stable secondary amine linkage, mimicking the tetrahedral intermediate of peptide hydrolysis.[2]

C. Orthogonal Derivatization Strategy

The power of (R)-Boc-AM-THIQ lies in its ability to be functionalized at two distinct ends (N2 and C3-amine).[7][1][2]

Figure 2: Divergent synthesis map showing orthogonal deprotection and functionalization strategies.[7][1]

References

-

Tetrahydroisoquinoline Synthesis & Properties

-

Tic Scaffold in Opioid Research

- General Reduction Protocols (Acid to Alcohol to Amine)

-

Medicinal Chemistry of THIQ

-

PubChem Compound Summary

Sources